molecular formula C19H22FN3O2S B2595344 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1105233-33-7

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2595344
CAS RN: 1105233-33-7
M. Wt: 375.46
InChI Key: MKOQCIHJGBKGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C19H22FN3O2S and its molecular weight is 375.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone have been synthesized using various chemical methodologies, including click chemistry, Biginelli synthesis, and electrochemical synthesis. These methods provide a basis for the synthesis of complex molecules with potential applications in drug discovery and material science. The synthesis of such compounds often involves multiple steps, including the use of specific reagents and conditions to achieve the desired chemical structures (Govindhan et al., 2017), (Bhat et al., 2018).

Biological Activities

The research on compounds structurally related to 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone has demonstrated a range of biological activities. These include cytotoxicity, which is crucial for the development of new anticancer agents, and the interaction with biological molecules such as human serum albumin, important for understanding pharmacokinetics and drug delivery mechanisms (Govindhan et al., 2017). Additionally, compounds with similar structures have shown antimicrobial, antifungal, and cytotoxic activities, suggesting their potential as lead compounds in the development of new therapeutics (Mermer et al., 2018), (Gan et al., 2010).

Neuroprotective and Antimicrobial Applications

Some derivatives containing the piperazine moiety have been investigated for their neuroprotective activities, highlighting their potential in treating neurological disorders such as cerebral ischemia. This suggests that compounds with similar chemical structures could be explored for their neuroprotective properties (Gao et al., 2022). Furthermore, antimicrobial activities against various bacterial and fungal strains have been reported for azole-containing piperazine derivatives, indicating their application in combating infectious diseases (Gan et al., 2010).

properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c20-15-3-1-2-4-17(15)25-12-19(24)23-9-7-22(8-10-23)11-18-21-16(13-26-18)14-5-6-14/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOQCIHJGBKGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

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